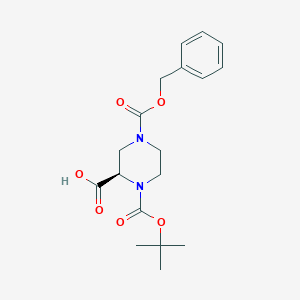

![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1](/img/structure/B111864.png)

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

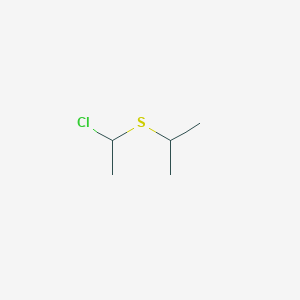

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, commonly known as Boc-DABCO, is an organic compound used in a variety of scientific research applications. Boc-DABCO is a bicyclic molecule composed of two fused rings, one containing seven atoms and the other containing four atoms. It is a chiral molecule, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. Boc-DABCO has a variety of uses in organic synthesis, due to its ability to form strong bonds and act as a catalyst in certain reactions. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Modified Borohydride Agents The compound has been utilized in the efficient reduction of aryl, alkyl, and aroyl azides, showing excellent yields in THF or CH2Cl2 under room temperature or reflux conditions, using modified borohydrides like the (1,4-Diazabicyclo[2.2.2]octane) (Tetrahydroborato)zinc complex (Firouzabadi, Adibi, & Zeynizadeh, 1998).

Catalytic Applications in Organic Synthesis 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a catalyst in various organic transformations. It is recognized for its inexpensive, eco-friendly, highly reactive, easy to handle, and non-toxic nature, leading to products with excellent yields and high selectivity (Baghernejad, 2010).

Process Improvement for 3,8-Diazabicyclo[3.2.1]octane Analogues An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane has been developed, highlighting its potential for diverse scaffold applications in a total yield of 42% in five steps (Huang & Teng, 2011).

Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives DABCO has been employed as a catalyst for one-pot, three-component condensation reactions, demonstrating simplicity, mild conditions, and high yields, utilizing less toxic and low-cost chemicals (Azizian, Shameli, & Balalaie, 2012).

Ionic Liquid Synthesis for Biologically Active Compounds A DABCO-based ionic liquid has been synthesized and used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and simple procedures (Shirini, Langarudi, & Daneshvar, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)